tert-Butyl b-D-glucopyranoside

Descripción general

Descripción

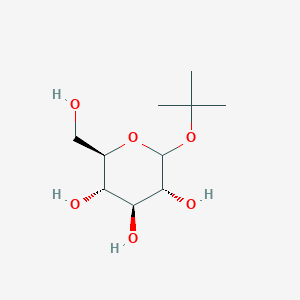

tert-Butyl b-D-glucopyranoside: is a glucopyranose derivative with the molecular formula C10H20O6 and a molecular weight of 236.26 g/mol . This compound is a type of glycoside, where a glucose molecule is bonded to a tert-butyl group. Glycosides are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl b-D-glucopyranoside can be synthesized through enzymatic glycosylation. Cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 have been used to glycosylate tert-butyl alcohol, resulting in the formation of tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . The reaction involves using partially hydrolyzed starch as a glucose donor, with a transglucosylation yield of approximately 44% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic synthesis approach mentioned above could be scaled up for industrial applications, given the appropriate optimization of reaction conditions and enzyme availability.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl b-D-glucopyranoside undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions.

Common Reagents and Conditions:

Glycosylation: Enzymatic glycosylation using CGTases in the presence of organic cosolvents.

Oxidation: Oxidation reactions can be carried out using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Substitution reactions may involve the use of nucleophiles such as halides or alkoxides.

Major Products: The major products formed from these reactions include different glycosides and oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

Glycobiology Research

TBG is widely utilized in glycobiology to study glycosylation processes and enzyme-substrate interactions. It serves as a model compound for investigating the structure and function of glycans, which are critical in various biological processes.

- Glycosylation Studies : TBG aids in understanding the mechanisms of glycosylation, where sugar moieties are added to proteins or lipids. This process is vital for protein folding, stability, and cell signaling.

Surfactant Properties

TBG exhibits surfactant characteristics due to its ability to form micelles in aqueous solutions. This property makes it useful in various biochemical applications:

- Solubilization of Hydrophobic Compounds : TBG helps solubilize hydrophobic substances, facilitating their study in biochemical assays.

- Critical Micellar Concentration (CMC) : TBG has a CMC of approximately 4.0–4.5 mM, indicating its effectiveness as a surfactant at low concentrations .

Enzymatic Reactions

TBG is involved in enzymatic reactions catalyzed by cyclodextrin glucanotransferases (CGTases), which glycosylate tertiary alcohols like tert-butyl alcohol.

- Transglucosylation : The enzymatic synthesis of TBG results in the formation of other glycosides such as tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside, with yields around 44% from partially hydrolyzed starch.

Production of Biosurfactants

TBG is used in the production of biosurfactants and other glycoside-based products. Its surfactant properties make it suitable for applications in cleaning agents, cosmetics, and pharmaceuticals.

Chemical Synthesis

In industrial settings, TBG can be synthesized through enzymatic methods that optimize reaction conditions for large-scale production. Its unique structure allows it to act as an effective surfactant and emulsifier .

Case Study 1: Glycosylation Mechanisms

A study investigated the use of TBG as a substrate for CGTases to explore glycosylation mechanisms. The results showed that TBG could efficiently participate in transglycosylation reactions, leading to the synthesis of various glycosides under controlled conditions .

Case Study 2: Surfactant Efficacy

Research demonstrated that TBG effectively reduced surface tension between water and oil phases, making it an ideal candidate for formulations requiring emulsification. The study quantified the surfactant properties using dynamic surface tension measurements, confirming its potential in industrial applications .

Mecanismo De Acción

The mechanism of action of tert-butyl b-D-glucopyranoside involves its interaction with enzymes and other molecular targets. For example, in enzymatic glycosylation, the compound acts as a substrate for CGTases, leading to the formation of glycosylated products . The molecular pathways involved include the binding of the tert-butyl group to the active site of the enzyme, followed by the transfer of the glucose moiety.

Comparación Con Compuestos Similares

Octyl-α-D-glucoside: Another glycoside with similar surfactant properties.

tert-Butyl-α-D-glucoside: An isomer of tert-butyl b-D-glucopyranoside with similar chemical properties.

tert-Butyl-α-D-maltoside: A related compound formed during the enzymatic glycosylation process.

Uniqueness: this compound is unique due to its specific glycosidic bond and the presence of the tert-butyl group, which imparts distinct surfactant properties and makes it a valuable compound for various applications in research and industry.

Actividad Biológica

Tert-Butyl β-D-glucopyranoside (t-B-Glc) is a synthetic glycoside derived from D-glucose, characterized by a tert-butyl group attached to the glucose moiety via a beta-glycosidic bond. Its unique structure imparts significant biological activities, making it a subject of interest in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Chemical Formula : C₁₀H₂₀O₆

- Molecular Weight : 236.26 g/mol

- Structure : The compound consists of a glucopyranose ring with hydroxyl groups at positions C2, C3, and C4, and a bulky tert-butyl group at C1, enhancing its lipophilicity and solubility in biological systems.

Biological Activities

Surfactant Properties

Tert-Butyl β-D-glucopyranoside exhibits notable surfactant properties, which are crucial for its application in drug delivery systems. It can stabilize emulsions and influence membrane permeability, thus enhancing the bioavailability of therapeutic agents. Its critical micellar concentration (CMC) ranges from 4.0 to 4.5 mM, indicating its effectiveness as a surfactant in biological environments.

Interaction with Biomolecules

Research indicates that t-B-Glc interacts with various biomolecules, influencing their behavior in solution. It modulates protein interactions and enhances the solubility of hydrophobic compounds, which is vital for drug formulation. Additionally, it has been shown to affect cellular processes such as signaling pathways and gene expression.

The primary mechanism through which t-B-Glc exerts its effects involves its interaction with cyclodextrin glucanotransferases (CGTases). These enzymes facilitate the glycosylation of tertiary alcohols like tert-butyl alcohol, leading to the production of various glucosides. The biochemical pathways affected include:

- Transglucosylation : Approximately 44% transglucosylation occurs when t-B-Glc interacts with partially hydrolyzed starch, yielding significant amounts of Tert-Butyl-α-D-glucoside and Tert-Butyl-α-D-maltoside.

Case Studies

-

Drug Delivery Applications

- A study demonstrated that t-B-Glc enhances the solubility and stability of poorly soluble drugs, facilitating their delivery through biological membranes. The compound's surfactant properties were pivotal in forming micelles that encapsulate hydrophobic drugs.

-

Cellular Uptake Mechanisms

- Research showed that t-B-Glc influences cellular uptake mechanisms by altering membrane fluidity and permeability. This effect was particularly noted in studies involving drug-resistant cancer cell lines where t-B-Glc improved the efficacy of chemotherapeutic agents.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Surfactant Properties | Stabilizes emulsions; affects membrane permeability | |

| Drug Delivery | Enhances solubility and stability of drugs; forms micelles | |

| Cellular Interactions | Modulates protein interactions; influences signaling pathways | |

| Glycosylation Mechanism | Interacts with CGTases for transglucosylation processes |

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTBMEIHHNSHKR-LOFWALOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.